

Application Notes and Protocols for Urease-IN-6

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Compound of Interest

Compound Name: Urease-IN-6

Cat. No.: B15607540

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Introduction

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including *Helicobacter pylori* and *Proteus mirabilis*, enabling their survival in acidic environments and contributing to the pathogenesis of diseases such as gastritis, peptic ulcers, and urinary tract infections.[3][4] Consequently, the inhibition of urease represents a promising therapeutic strategy for combating these infections.[5][6]

Urease-IN-6 is a potent, non-competitive inhibitor of urease with a reported IC_{50} value of 14.2 μ M.[7][8] These application notes provide detailed protocols for the use of **Urease-IN-6** in a laboratory setting to study its inhibitory effects on urease activity and its potential as an antimicrobial agent.

Product Information

Product Name	Urease-IN-6
Appearance	Crystalline solid
Molecular Formula	C ₁₇ H ₁₉ N ₃ OS
Molecular Weight	325.43 g/mol
CAS Number	362502-79-2
Solubility	Soluble in DMSO (50 mg/mL)
Storage	Store at -20°C for long-term storage (up to 2 years) or at 4°C for short-term storage (up to 2 weeks).[8]

Mechanism of Action

Urease catalyzes the hydrolysis of urea in a two-step process, first producing carbamate and ammonia, followed by the spontaneous decomposition of carbamate to another molecule of ammonia and carbonic acid.[2] The active site of urease contains two nickel ions that are crucial for its catalytic activity.[9] **Urease-IN-6** is believed to act as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[10][11]

Data Presentation

Table 1: In Vitro Urease Inhibitory Activity of Urease-IN-6

Compound	Enzyme Source	IC ₅₀ (μM)	Inhibition Type	Reference
Urease-IN-6	Canavalia ensiformis (Jack Bean)	14.2	Non-competitive	[7] [8]
Thiourea (Standard)	Canavalia ensiformis (Jack Bean)	~22	Competitive	[12]
Acetohydroxamic Acid (AHA) (Standard)	Canavalia ensiformis (Jack Bean)	~100	Competitive	[12]

Table 2: Antimicrobial Activity of Urease-IN-6 against Urease-Producing Bacteria

Bacterial Strain	Assay Type	Endpoint	Concentration of Urease-IN-6	Result
Helicobacter pylori	Broth Microdilution	MIC ₅₀	To be determined experimentally	Expected to inhibit growth by preventing neutralization of the acidic environment.[13][14]
Proteus mirabilis	Agar Well Diffusion	Zone of Inhibition	To be determined experimentally	Expected to show a zone of growth inhibition. [15][16]
Proteus mirabilis	Artificial Urine Medium	pH change	To be determined experimentally	Expected to prevent the rapid increase in pH caused by urea hydrolysis, thereby inhibiting growth.[17]

Experimental Protocols

Protocol 1: Determination of Urease Inhibition (IC₅₀)

This protocol is based on the colorimetric Berthelot method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[14][18]

Materials:

- Urease from Canavalia ensiformis (Jack Bean) (e.g., Sigma-Aldrich)
- Urea
- Phosphate buffer (100 mM, pH 7.4)

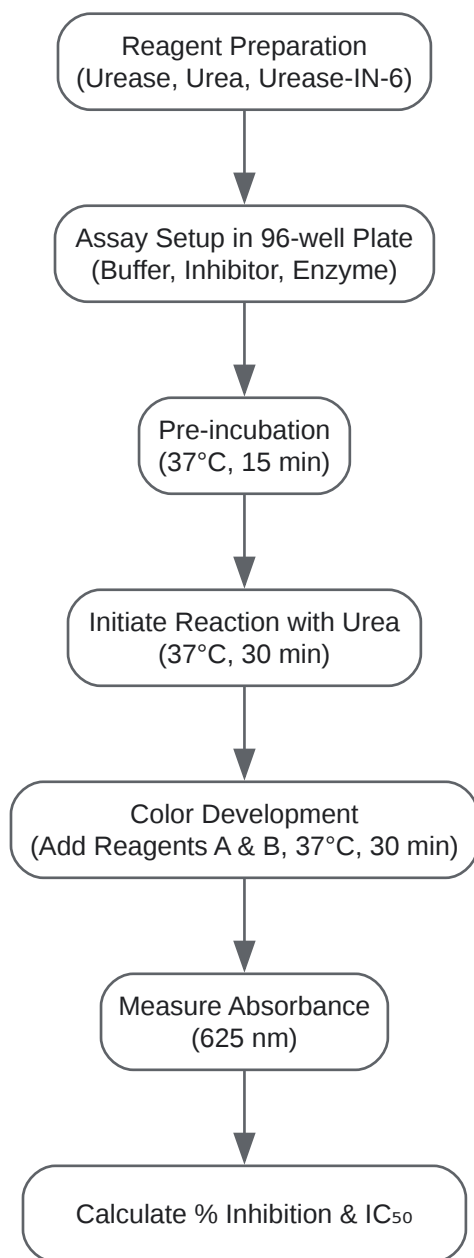
- Phenol Reagent (Solution A)
- Alkali-Hypochlorite Reagent (Solution B)
- **Urease-IN-6**
- DMSO
- 96-well microplate
- Microplate reader

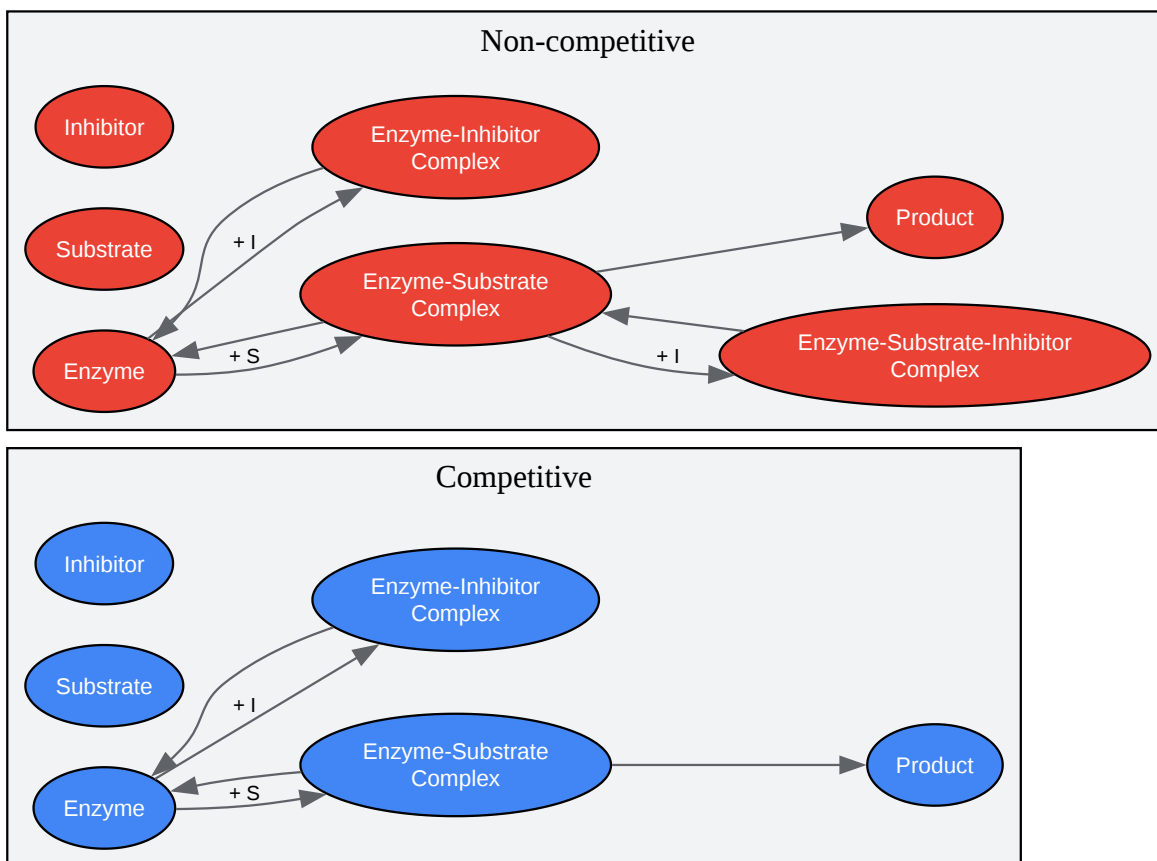
Procedure:

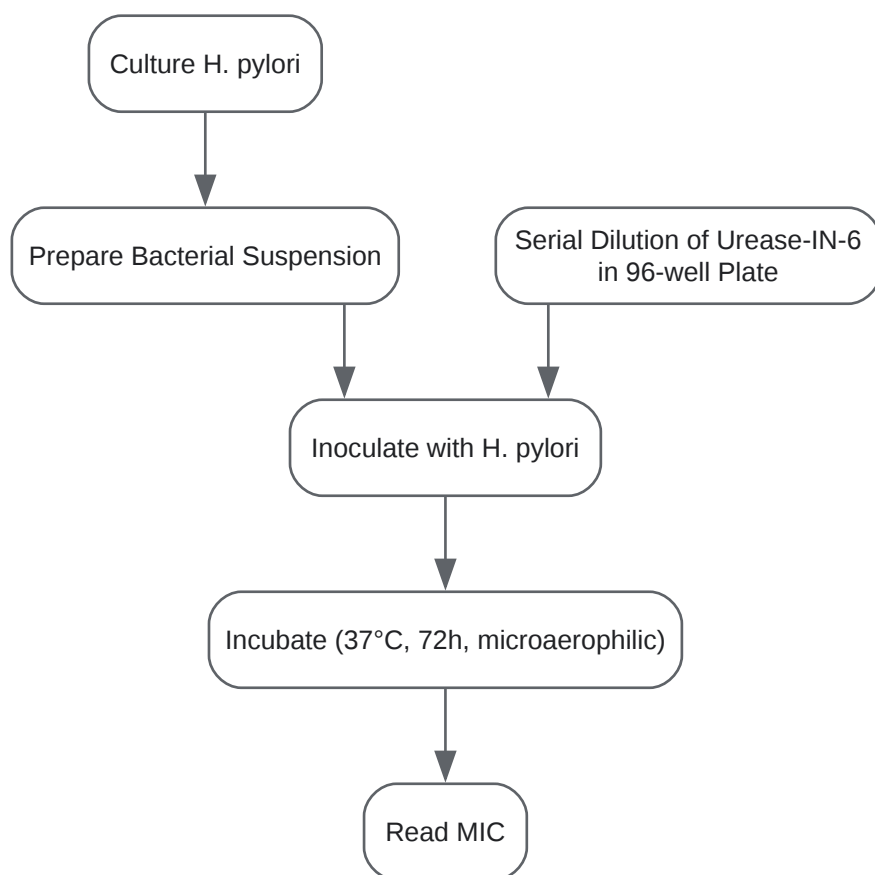
- Preparation of Reagents:
 - Prepare a 1 U/mL stock solution of urease in phosphate buffer.
 - Prepare a 100 mM urea solution in phosphate buffer.
 - Prepare a stock solution of **Urease-IN-6** in DMSO (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations.
- Assay Setup:
 - In a 96-well plate, add 25 μ L of phosphate buffer to each well.
 - Add 10 μ L of the **Urease-IN-6** solution at various concentrations to the test wells. For the control well, add 10 μ L of phosphate buffer (containing the same percentage of DMSO as the inhibitor wells).
 - Add 10 μ L of the urease enzyme solution to all wells except the blank. For the blank, add 10 μ L of phosphate buffer.
 - Pre-incubate the plate at 37°C for 15 minutes.
- Enzymatic Reaction:
 - Initiate the reaction by adding 55 μ L of the 100 mM urea solution to all wells.

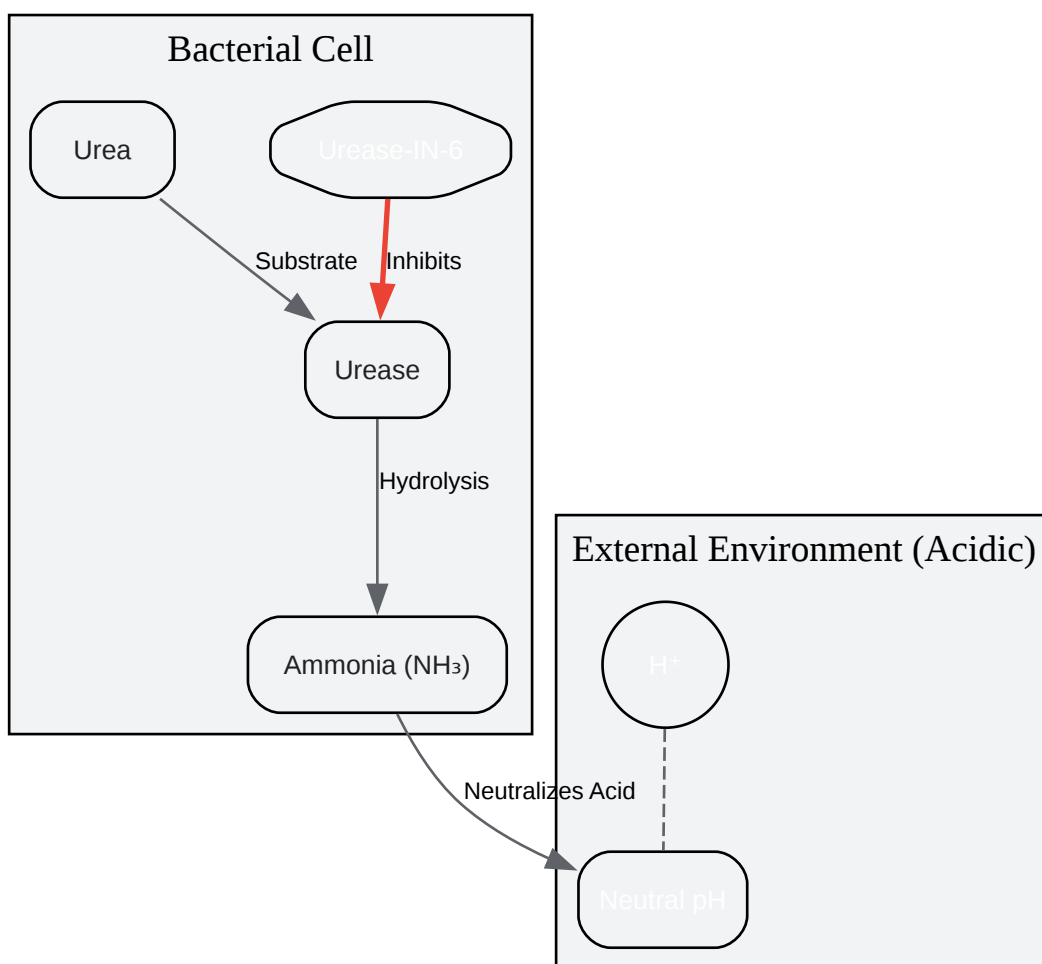
- Incubate the plate at 37°C for 30 minutes.
- Color Development:
 - Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
 - Incubate the plate at 37°C for 30 minutes.
- Measurement:
 - Measure the absorbance at 625 nm using a microplate reader.
- Calculation of Percent Inhibition:
 - % Inhibition = $[1 - (\text{Absorbance of Test Sample} / \text{Absorbance of Control})] \times 100$
- IC₅₀ Determination:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[\[19\]](#)

Diagram: Urease Inhibition Assay Workflow









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